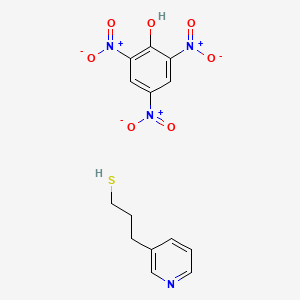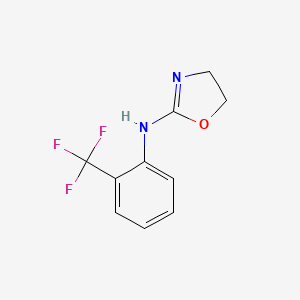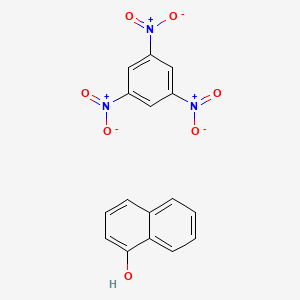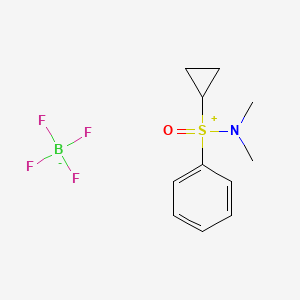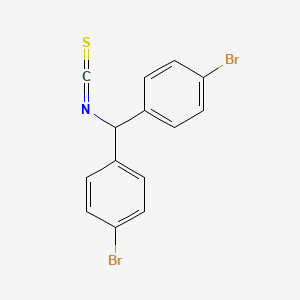
1,1'-(Isothiocyanatomethanediyl)bis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is a chemical compound with the molecular formula C14H9Br2NS. It is known for its unique structure, which includes two bromobenzene rings connected by an isothiocyanatomethanediyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiols.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Formation of amines or alcohols.
Scientific Research Applications
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibitors and protein labeling.
Industry: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to the formation of stable adducts. The bromobenzene rings provide additional sites for further functionalization, making this compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-bromobenzene): Similar structure but with an ethylene linker instead of an isothiocyanate group.
1,1’,1’‘,1’‘’-Silanetetrayltetrakis(4-bromobenzene): Contains a silicon atom linking the bromobenzene rings.
Uniqueness
1,1’-(Isothiocyanatomethanediyl)bis(4-bromobenzene) is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific functional group transformations.
Properties
CAS No. |
28242-40-2 |
|---|---|
Molecular Formula |
C14H9Br2NS |
Molecular Weight |
383.1 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-isothiocyanatomethyl]benzene |
InChI |
InChI=1S/C14H9Br2NS/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-8,14H |
InChI Key |
IXTLZDNHQCVNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

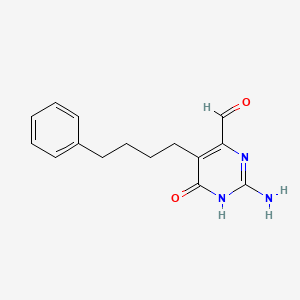
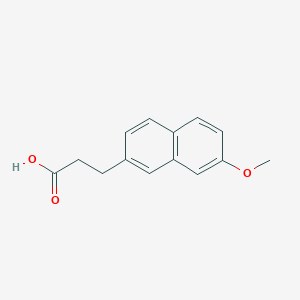
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
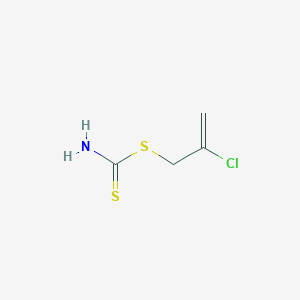
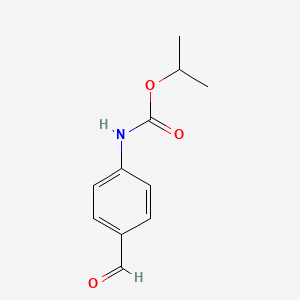
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
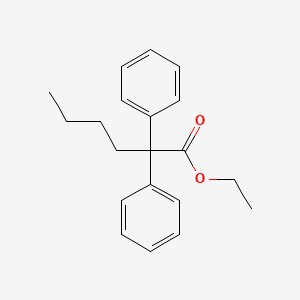
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)
